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molecular formula C16H17NO3S B8659551 1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid CAS No. 652171-96-5

1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid

Cat. No. B8659551
M. Wt: 303.4 g/mol
InChI Key: CMXFACCTWJJJQG-UHFFFAOYSA-N
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Patent
US08481725B2

Procedure details

42 ml of 2N aqueous sodium hydroxide solution was added to a solution of 10 g (24 mmol) of 1-[(2-benzothienylcarbonyl)amino]cyclohexanecarboxylic acid phenylmethyl ester in 20 ml of tetrahydrofuran, and the mixture was heated under reflux for 3 days. After ether was added to the reaction solution to wash it, the aqueous layer was neutralized by concentrated hydrochloric acid, and the precipitated crystal was collected by filtration. The obtained crystal was dried under reduced pressure to obtain 6.1 g (80%) of the title compound.
Quantity
42 mL
Type
reactant
Reaction Step One
Name
1-[(2-benzothienylcarbonyl)amino]cyclohexanecarboxylic acid phenylmethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(C[O:10][C:11]([C:13]2([NH:19][C:20]([C:22]3[S:23][C:24]4[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=4[CH:26]=3)=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])C=CC=CC=1.CCOCC>O1CCCC1>[S:23]1[C:24]2[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=2[CH:26]=[C:22]1[C:20]([NH:19][C:13]1([C:11]([OH:12])=[O:10])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-[(2-benzothienylcarbonyl)amino]cyclohexanecarboxylic acid phenylmethyl ester
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)C1(CCCCC1)NC(=O)C=1SC2=C(C1)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
WASH
Type
WASH
Details
to wash it
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained crystal was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC2=C1C=CC=C2)C(=O)NC2(CCCCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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